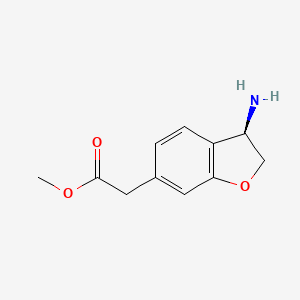![molecular formula C40H45CoF12N11O8S4 B13349874 Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is a coordination compound that features a cobalt(II) center coordinated by three 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt typically involves the following steps :
Ligand Synthesis: The 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligand is synthesized by reacting 4-tert-butyl-2-bromopyridine with 1H-pyrazole in the presence of a base.
Complex Formation: The synthesized ligand is then reacted with cobalt(II) chloride to form the tris-ligand cobalt(II) complex.
Anion Exchange: The cobalt(II) complex is treated with bis(trifluoromethanesulfonyl)imide to exchange the chloride anions with bis(trifluoromethanesulfonyl)imide anions, resulting in the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt undergoes various types of chemical reactions, including :
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under appropriate conditions.
Substitution: The ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: The major product is the cobalt(III) complex.
Substitution: The major products depend on the substituting ligands used in the reaction.
Wissenschaftliche Forschungsanwendungen
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt has several scientific research applications :
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Electrochemistry: It is employed in electrochemical studies due to its redox properties.
Wirkmechanismus
The mechanism of action of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt involves the coordination of the cobalt center with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or electrochemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
- Tris(2-(1H-pyrazol-1-yl)pyrimidine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
Uniqueness
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is unique due to the presence of the 4-tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability .
Eigenschaften
Molekularformel |
C40H45CoF12N11O8S4 |
|---|---|
Molekulargewicht |
1223.0 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(2+) |
InChI |
InChI=1S/3C12H15N3.2C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;/q;;;2*-1;+2 |
InChI-Schlüssel |
CUSFJXUEEGOGPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


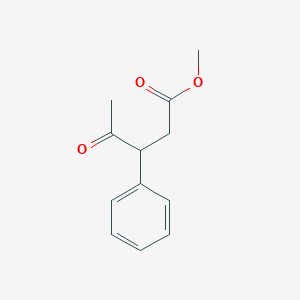
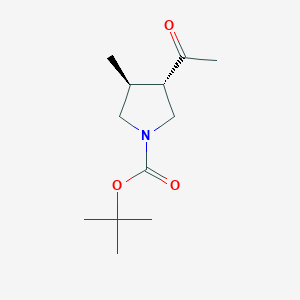
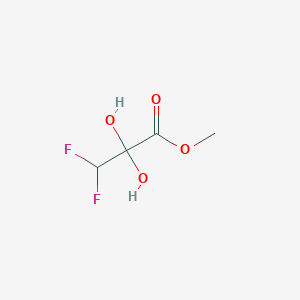



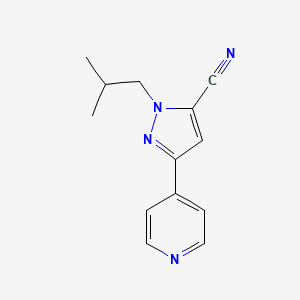
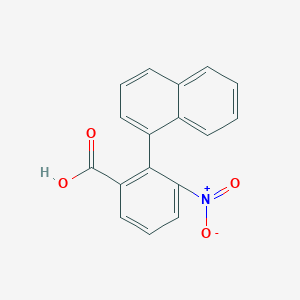
![1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13349820.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
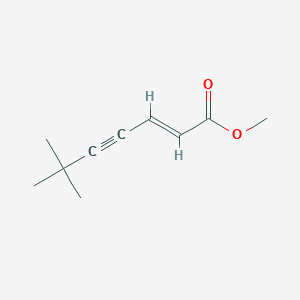
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
